molecular formula C15H12ClNO3 B010207 Methyl 2-benzamido-5-chlorobenzoate CAS No. 100865-38-1

Methyl 2-benzamido-5-chlorobenzoate

Cat. No. B010207
M. Wt: 289.71 g/mol
InChI Key: ZOEOXNWLWRYJOS-UHFFFAOYSA-N
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Description

“Methyl 2-benzamido-5-chlorobenzoate” is a chemical compound . It is a useful pharmaceutical intermediate . The molecular formula of this compound is C15H12ClNO3 and it has a molecular weight of 289.71 g/mol.


Molecular Structure Analysis

The molecular structure of “Methyl 2-benzamido-5-chlorobenzoate” consists of 15 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms. Detailed structural analysis such as bond lengths, bond angles, and conformational studies would require advanced computational chemistry techniques or experimental methods like X-ray crystallography.


Physical And Chemical Properties Analysis

“Methyl 2-benzamido-5-chlorobenzoate” has a molecular weight of 289.71 g/mol. Other physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the available resources .

Safety And Hazards

“Methyl 2-benzamido-5-chlorobenzoate” is intended for research use only and is not for medicinal, household, or other uses . Specific safety and hazard information was not found in the available resources. As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

methyl 2-benzamido-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)12-9-11(16)7-8-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEOXNWLWRYJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576106
Record name Methyl 2-benzamido-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzamido-5-chlorobenzoate

CAS RN

100865-38-1
Record name Methyl 2-(benzoylamino)-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100865-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-benzamido-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(benzoylamino)-5-chloro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Es - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
A simple synthesis of certain 3-benzoyl-2,1-benzisoxazoles 6 is accomplished via treatment of the corresponding 2-phenylquinolin-4(1H)-one 1 with sodium dichloroisocyanurate 2 in …
Number of citations: 1 pubs.rsc.org

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